molecular formula C10H17FN4O2 B11735705 tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B11735705
M. Wt: 244.27 g/mol
InChI Key: AOJVWBCUTFARKD-UHFFFAOYSA-N
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Description

tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a fluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

    Final Coupling Reaction: The protected intermediate is then coupled with the pyrazole derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can be performed on the fluoroethyl group to yield ethyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural configuration. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets .

Comparison with Similar Compounds

  • tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
  • tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
  • tert-butyl carbamate

Comparison:

  • tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
  • tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate has a trifluoropropyl group, which may enhance its stability and lipophilicity.
  • tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate contains a piperidine ring, which can influence its pharmacokinetic properties.
  • tert-butyl carbamate is a simpler compound used primarily as a protecting group in organic synthesis .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl N-[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-7-6-15(5-4-11)14-8(7)12/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,16)

InChI Key

AOJVWBCUTFARKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)CCF

Origin of Product

United States

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